molecular formula C14H20ClN3O3S B1669225 Clopamide CAS No. 636-54-4

Clopamide

Cat. No.: B1669225
CAS No.: 636-54-4
M. Wt: 345.8 g/mol
InChI Key: LBXHRAWDUMTPSE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of clopamide involves the formation of its key functional groups: a piperidine ring and a sulfamoylbenzamide group . The synthetic route typically includes the following steps:

    Formation of Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Attachment of Sulfamoylbenzamide Group: The sulfamoylbenzamide group is introduced through sulfonation and subsequent amide formation reactions.

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Clopamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups of this compound.

    Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and appropriate solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Clopamide has a wide range of scientific research applications, including:

Biological Activity

Clopamide, a sulfonamide derivative, is primarily used as a diuretic for the treatment of hypertension and edema. Its chemical structure is characterized by a piperidine ring and a sulfamoylbenzamide moiety, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, side effects, and recent research findings.

This compound acts as a thiazide-like diuretic, primarily inhibiting sodium reabsorption in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium and water, resulting in decreased blood volume and blood pressure. The diuretic effect is mediated through the following pathways:

  • Inhibition of Na+/Cl- cotransporter: this compound blocks the sodium-chloride symporter in the renal tubules, leading to enhanced natriuresis.
  • Alteration of electrolyte balance: The use of this compound can result in hypokalemia (low potassium levels), which is a common side effect associated with sulfonamide-type diuretics .

Pharmacokinetics

This compound exhibits specific pharmacokinetic properties that influence its clinical efficacy:

  • Absorption: this compound is poorly soluble in water, which affects its bioavailability. It forms suspensions in aqueous solutions, complicating absorption .
  • Metabolism: Studies indicate that this compound undergoes phase I metabolism, leading to various metabolites that may retain some biological activity .
  • Excretion: The drug is primarily excreted via renal pathways, necessitating dosage adjustments in patients with impaired kidney function .

Side Effects

The administration of this compound can lead to several side effects:

  • Electrolyte Imbalance: Commonly causes hypokalemia, which can lead to muscle weakness and arrhythmias.
  • Other Effects: Patients may experience dizziness, nausea, headaches, hyperglycemia, and dry mouth .

Recent Research Findings

Recent studies have provided insights into the biological activity and potential applications of this compound:

  • Photodegradation Studies: Research has shown that this compound can undergo photodegradation when exposed to UV light, resulting in two significant products. These photoproducts exhibit altered biological activity compared to the parent compound .
  • Clinical Studies on Efficacy: A clinical study involving 19 patients evaluated changes in serum potassium and urinary potassium content before and after this compound administration. Results indicated significant alterations in potassium levels over time, highlighting the drug's impact on electrolyte balance .
  • Metal Complexation Effects: this compound has been studied for its ability to form complexes with metal ions such as copper(II). These complexes may enhance its biological activity compared to the free ligand due to improved solubility and bioavailability .

Data Table: Summary of this compound's Biological Activity

Parameter Description
Chemical StructurePiperidine and sulfamoylbenzamide moiety
MechanismInhibition of Na+/Cl- cotransporter
Primary UseTreatment of hypertension and edema
Common Side EffectsHypokalemia, dizziness, nausea, hyperglycemia
MetabolismPhase I metabolism producing active metabolites
ExcretionPrimarily renal
PhotodegradationAlters biological activity; potential photosensitivity

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

  • A study reported that combining this compound with pindolol effectively managed blood pressure without adversely affecting cardiac output in patients with hypertension .
  • Another investigation highlighted the importance of monitoring potassium levels during treatment due to the risk of hypokalemia associated with long-term use .

Properties

IUPAC Name

4-chloro-N-(2,6-dimethylpiperidin-1-yl)-3-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3S/c1-9-4-3-5-10(2)18(9)17-14(19)11-6-7-12(15)13(8-11)22(16,20)21/h6-10H,3-5H2,1-2H3,(H,17,19)(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXHRAWDUMTPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022847
Record name Clopamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-54-4
Record name Clopamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clopamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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